molecular formula C14H14N6OS2 B2369303 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 887347-16-2

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2369303
CAS No.: 887347-16-2
M. Wt: 346.43
InChI Key: MXXXJSVSLVUWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by thiazole and tetrazole moieties

Mode of Action

The exact changes resulting from this interaction would depend on the nature of the target .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s effect on these pathways and their downstream effects would depend on its specific targets.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes. For example, if the compound targets enzymes involved in signal transduction, it could alter cellular signaling pathways and affect cell behavior .

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-4-3-5-11(8-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-6-7-22-13/h3-8,10H,1-2H3,(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXXJSVSLVUWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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